Cas no 2199831-81-5 (N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide)
![N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/2199831-81-5x500.png)
N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide 化学的及び物理的性質
名前と識別子
-
- 2199831-81-5
- N-{3-[2-(3-bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide
- EN300-26592726
- N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide
- Z1729699911
- N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide
-
- インチ: 1S/C16H18BrFN2O3/c1-2-15(21)19-6-5-16(22)20-7-8-23-14(10-20)11-3-4-13(18)12(17)9-11/h2-4,9,14H,1,5-8,10H2,(H,19,21)
- InChIKey: VXCMGKYQXUPDLA-UHFFFAOYSA-N
- ほほえんだ: C(NCCC(N1CCOC(C2=CC=C(F)C(Br)=C2)C1)=O)(=O)C=C
計算された属性
- せいみつぶんしりょう: 384.04848g/mol
- どういたいしつりょう: 384.04848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 1.419±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 583.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 14.55±0.46(Predicted)
N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26592726-0.05g |
N-{3-[2-(3-bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide |
2199831-81-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 | |
Enamine | EN300-26592726-1.0g |
2199831-81-5 | 1g |
$0.0 | 2023-04-26 |
N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide 関連文献
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamideに関する追加情報
Introduction to N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide (CAS No. 2199831-81-5)
N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide (CAS No. 2199831-81-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in drug development, particularly in the realm of targeted therapies and bioactive molecule design.
The molecular framework of N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide incorporates several key functional groups that contribute to its unique chemical properties and biological potential. The presence of a 3-Bromo-4-fluorophenyl moiety suggests a potential for interaction with various biological targets, while the morpholine ring enhances solubility and bioavailability, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide stands out as a compound that embodies these principles, offering a balance between structural complexity and biological activity. Its design allows for fine-tuning of pharmacokinetic properties, which is crucial for optimizing therapeutic outcomes.
The 2-propenamide group in the compound's structure is particularly noteworthy, as it can serve as a hinge region for binding to biological targets. This feature makes it an excellent candidate for structure-based drug design, where the precise positioning of functional groups is essential for achieving high affinity and selectivity. Furthermore, the amide linkage provides stability to the molecule while allowing for modifications that can enhance its pharmacological profile.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. By leveraging molecular docking simulations, scientists have been able to identify potential interactions between N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide and various biological receptors. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer progression and inflammation, making it a compelling target for further investigation.
The synthesis of this compound presents both challenges and opportunities. The multi-step synthesis route requires careful optimization to ensure high yields and purity. However, the modular nature of the molecular structure allows for flexibility in synthetic strategies, enabling chemists to explore different pathways to achieve the desired product. This adaptability is crucial in pharmaceutical research, where rapid iteration and scalability are often necessary.
In addition to its potential as an active pharmaceutical ingredient (API), N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide may also serve as a valuable intermediate in the synthesis of other bioactive molecules. Its structural features can be modified to create derivatives with tailored properties, expanding its utility in drug discovery programs.
The growing interest in personalized medicine has further underscored the importance of developing novel compounds like N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide. By targeting specific biological pathways with high precision, such compounds have the potential to revolutionize treatment approaches for various diseases. Ongoing clinical trials and preclinical studies are expected to provide more insights into its therapeutic potential and safety profile.
The role of analytical chemistry in characterizing this compound cannot be overstated. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming its structure and understanding its behavior in different environments. These tools have enabled researchers to gain a deeper understanding of its physicochemical properties, which is critical for formulating effective drug candidates.
Ethical considerations are also paramount in pharmaceutical research. The development of new compounds must be conducted with strict adherence to regulatory guidelines and ethical standards to ensure patient safety and societal benefit. N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl-]propenamide (CAS No. 2199831-81-5) exemplifies how scientific innovation can be balanced with responsibility.
In conclusion, N-[3-[2-(CAS No 21998...[Bromo]...
2199831-81-5 (N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide) 関連製品
- 1383968-47-5(2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid, pinacol ester)
- 2137609-75-5(Hexane, 1-chloro-2,2,4,4,5-pentamethyl-)
- 26561-48-8(5,5-dichloropenta-2,4-dienoic acid)
- 188057-47-8(2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-ethynyl-, 1,1-dimethylethyl ester, (1R,3S,4S)-)
- 2138293-35-1(2-Quinolinecarboxylic acid, 6-bromo-3,4-dimethyl-)
- 848949-88-2(4-Fluoro-N-(1-oxo-4-pentenyl)leucine)
- 2138054-32-5(rac-1-[(2R,3R)-1-(4-nitrobenzenesulfonyl)-2-phenylpiperidin-3-yl]methanamine)
- 1804471-37-1(5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole)
- 2138430-29-0(5-[4-(2-Methoxyethyl)piperazin-1-yl]furan-2-carbaldehyde)
- 1213460-65-1((1S)-1-(3-chloro-4-methylphenyl)ethan-1-amine)




